molecular formula C12H21N B13186452 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B13186452
M. Wt: 179.30 g/mol
InChI Key: VATBHJNODZKRMT-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine is a sterically hindered piperidine derivative of high interest in medicinal chemistry and chemical synthesis. Its molecular structure incorporates a piperidine ring, a common pharmacophore in FDA-approved drugs, flanked by four methyl groups which impart significant steric hindrance, and a terminal alkyne (prop-2-yn-1-yl) functional group. This terminal alkyne moiety makes the compound an invaluable building block for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry" . This reaction is extensively used for the efficient and modular synthesis of complex molecules, particularly in the development of novel pharmaceutical candidates. Research indicates that structurally related piperidine-triazole hybrids, synthesized via click chemistry, demonstrate potent biological activity. For instance, certain derivatives have shown promising antifungal efficacy against challenging pathogens like Candida auris by inducing apoptosis and cell cycle arrest, highlighting the potential of this chemical class in addressing multidrug resistance . As a synthetic intermediate, this compound serves as a precursor for exploring new therapeutic agents and constructing more complex, functionalized chemical entities. The product is intended for chemical synthesis and research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet for handling protocols, as related piperidine compounds may be flammable, corrosive, and cause severe skin burns and eye damage .

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C12H21N/c1-6-10-13-11(2,3)8-7-9-12(13,4)5/h1H,7-10H2,2-5H3

InChI Key

VATBHJNODZKRMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1CC#C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,6,6-Tetramethylpiperidine Core

The 2,2,6,6-tetramethylpiperidine core is typically prepared by the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine or by the reductive cleavage of triacetonamine hydrazones. A notable continuous process involves the formation of a hydrazone intermediate from triacetonamine and hydrazine hydrate, followed by hydrazone cleavage under alkaline conditions and heat to yield 2,2,6,6-tetramethylpiperidine with high purity and yield (greater than 90%).

Key features of this method include:

  • Use of hydrazine hydrate in 1.5 to 3 times molar excess relative to triacetonamine
  • Reaction temperature range of 160–200 °C during hydrazone cleavage
  • Use of alkali metal hydroxide (preferably potassium hydroxide) in catalytic amounts
  • Continuous distillation to separate the product phase from excess hydrazine and water
  • Achieved product purity >99% after fractionation

This method allows for reduced solvent and alkali usage compared to traditional batch processes and improves overall yield and selectivity.

N-Alkylation with Propargyl Group

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Continuous hydrazine reduction Triacetonamine Hydrazine hydrate, KOH 160–200 °C, continuous distillation 91 >99 Efficient, scalable, reduced solvent use
N-Propargylation (analogous method) 2,2,6,6-tetramethylpiperidine Propargyl halide, base (e.g., Et3N) Room temp to mild heat Not specifically reported High (based on analogues) Requires chromatographic purification

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

The compound "2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine" has several applications across various scientific disciplines, including chemistry, biology, medicine, and materials science. It is important to note that some search results refer to related compounds with similar names, such as "2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl free radical" and "Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)-" . While these compounds share structural similarities, their applications and properties may differ. 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine is also referred to as 2,2,6,6-Tetramethyl-1-(prop-2-ynyl)piperidine.

Applications

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl free radical This compound is valuable in organic synthesis, polymer chemistry, and materials science . It acts as a stable free radical in the synthesis of polymers, enhancing properties such as durability and resistance to degradation .

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl free radical is widely utilized in research focused on:

  • Antioxidant Studies: Effective in studying oxidative stress in biological systems, helping researchers understand the role of free radicals in diseases .
  • Polymer Chemistry: Serves as a stable free radical in the synthesis of polymers, enhancing properties such as durability and resistance to degradation .
  • Medicinal Chemistry: Explored for its potential in drug development, particularly in creating new therapeutic agents that combat oxidative damage .
  • Material Science: Used in the formulation of advanced materials, providing improved stability and performance in various applications, such as coatings and adhesives .
  • Environmental Research: Aids in the study of pollutant degradation, offering insights into how to mitigate environmental damage caused by free radicals .

Scientific Research

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. In biological research, this compound is used to study the effects of piperidine derivatives on biological systems and serves as a model compound for understanding the interactions of similar structures with biological targets. The compound is investigated for its potential therapeutic applications, as piperidine derivatives are known for their pharmacological activities, and this compound is studied for its potential use in developing new drugs. In the industrial sector, this compound is used in the production of specialty chemicals and materials because its reactivity and stability make it a valuable component in various industrial processes.

Case Study

  • Psoriatic Arthritis Treatment: Magnetic resonance imaging (MRI) was used to detect early responses to biologic therapy in patients with psoriatic arthritis, with variables of tenosynovitis, synovitis, and osteitis demonstrating responsiveness posttherapy . While this study does not directly involve 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine, it highlights the use of MRI in assessing treatment responses, which could potentially be applied in studies involving this compound .

Comparison of Similar Compounds

CompoundProperties
tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylateUnique due to its specific substituents, which confer distinct reactivity and stability compared to similar compounds. The presence of the prop-2-yn-1-yl group allows for unique chemical transformations that are not possible with other piperidine derivatives.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of electrons and promoting the formation of oxidized products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on N Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine Propargyl (prop-2-yn-1-yl) C11H19N 165.28 Potential intermediate for click chemistry or triazole synthesis (inferred from analogs)
2,2,6,6-Tetramethyl-1-(2-chloroethyl)piperidine 2-Chloroethyl C9H18ClN 175.70 Enhanced PARP inhibitory activity (tertiary amines outperform secondary analogs)
2,2,6,6-Tetramethyl-4-piperidone (TMPD) 4-Oxo C9H17NO 155.24 Toxic alkaloid (mouse LD50: 935.4 mg/kg); induces oxidative stress
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) 1-Oxyl (radical) C9H18NO• 156.25 Radical scavenger in ESR studies; catalyst in dehydrogenative amination
2,2,6,6-Tetramethylpiperidine (parent) None C9H19N 141.26 Base structure; nitrosation rate 100x slower than piperidine due to steric hindrance
2,2,6,6-Tetramethyl-1-(4-nitrophenoxy)piperidine 4-Nitrophenoxy C15H20N2O3 276.34 Synthesized via radical scavenger reactions; used in polymer functionalization
2,2,6,6-Tetramethyl-1-(prop-2-ynyloxy)piperidine Prop-2-ynyloxy C12H21NO 195.30 Triazole linker precursor in biocidal composites

Reactivity and Steric Effects

  • Nitrosation Rates : The parent compound, 2,2,6,6-tetramethylpiperidine, exhibits a nitrosation rate ~100x slower than unsubstituted piperidine due to steric hindrance from methyl groups . This steric effect is critical in applications requiring selective reactivity.
  • Radical Scavenging: TEMPO and its derivatives (e.g., 2,2,6,6-tetramethyl-1-(4-nitrophenoxy)piperidine) are widely used to trap reactive oxygen species (ROS) like •OH and <sup>1</sup>O2 in ESR studies .

Biological Activity

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine (TMPP) is a piperidine derivative that has garnered interest in various biological applications due to its unique structural features. This compound is characterized by a piperidine ring substituted with a prop-2-yn-1-yl group and multiple methyl groups, which contribute to its biological activity. Understanding its biological properties is crucial for potential therapeutic applications.

The molecular formula of TMPP is C13H23NC_{13}H_{23}N, with a molecular weight of 197.33 g/mol. The structure includes a piperidine core, which is known for its ability to interact with various biological targets.

TMPP's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an enzyme inhibitor or modulate receptor functions, potentially influencing pathways related to neurological disorders and other conditions .

Antiviral Activity

Recent studies have explored the antiviral potential of TMPP and related compounds. For example, derivatives of piperidine have shown significant activity against viral pathogens, including SARS-CoV-2. These compounds were found to inhibit viral replication effectively, indicating that TMPP may possess similar antiviral properties .

Antifungal Activity

In addition to antiviral effects, TMPP has been investigated for antifungal activity. Studies on piperidine derivatives demonstrated their efficacy against Candida auris, a pathogen known for its resistance to conventional antifungals. The compounds induced cell cycle arrest and apoptosis in fungal cells, suggesting that TMPP could be developed as an antifungal agent .

Case Studies

StudyFindingsReference
Antiviral Activity StudyTMPP derivatives showed over 50% inhibition of SARS-CoV-2 replication
Antifungal Activity StudyInduced apoptosis in C. auris with MIC values from 0.24 to 0.97 μg/mL
Enzyme Inhibition StudyDemonstrated potential as an enzyme inhibitor affecting neurological pathways

Safety and Toxicity

While exploring the biological activities of TMPP, safety profiles are critical. Preliminary assessments indicate that some piperidine derivatives exhibit low toxicity levels in vitro and in vivo, making them suitable candidates for further development in therapeutic applications .

Q & A

Q. How can reactor design improve scalability for industrial research applications?

  • Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer for exothermic reactions. Computational fluid dynamics (CFD) models can optimize reactor geometry and residence time distribution .

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